![molecular formula C14H15N3O2 B2488847 N-(2-乙基苯基)-6-甲氧基吡啶并[3,4-d]嘧啶-3-甲酰胺 CAS No. 1257546-55-6](/img/structure/B2488847.png)
N-(2-乙基苯基)-6-甲氧基吡啶并[3,4-d]嘧啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide is a compound that has garnered attention in the pharmaceutical and medicinal chemistry sectors. While specific studies on this exact compound are limited, there is considerable research on similar compounds, which gives insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar compounds often involves the labeling of precursors through nitro substitution or the use of different chemical reactions like condensation. For instance, in the synthesis of related benzamides, various substituents are added to the compound’s structure to enhance its properties (García et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, involving various substituents and functional groups. For example, in some similar compounds, the planar groups attached to the pyridine ring are twisted at certain angles, impacting the compound's overall configuration and properties (Detert et al., 2018).
Chemical Reactions and Properties
Compounds of this class often engage in a variety of chemical reactions, such as cycloaddition, electrocyclic ring opening, and nucleophilic substitution. These reactions can lead to the formation of various derivatives with different properties (Elferink & Bos, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical use of these compounds. The physical properties can vary significantly based on the substituents and the structure of the compound (Hirokawa et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, affinity to certain receptors, and binding capabilities, are influenced by the molecular structure. For instance, substituted derivatives have been shown to have varied levels of activity and selectivity based on their chemical makeup (Rewcastle et al., 1986).
科学研究应用
PET Tracers for 5-HT1A Receptors
研究已经开发了PET放射配体,以改善神经精神障碍中5-HT1A受体的体内定量。一项研究专注于合成N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-羧酰胺,展示了它们作为选择性、可逆、高亲和力5-HT1A受体拮抗剂的潜力,具有PET成像应用的有希望特征。这些化合物显示出显著的大脑摄取、缓慢清除和稳定性,强调了它们在神经精神障碍研究中的实用性(García等,2014)。
抗肿瘤药剂
另一个应用领域是在选择性Met激酶抑制剂的开发中,已鉴定出取代的N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺。通过战略性取代,这些化合物显示出改善的酶活性、水溶性和激酶选择性,展示了在Met依赖模型中完全抑制肿瘤的潜力。这突显了它们作为抗肿瘤药剂进入临床试验的潜力(Schroeder et al., 2009)。
5-羟色胺受体拮抗剂
进一步的研究已经开发出WAY-100635作为一种有效且选择性的5-HT1A受体拮抗剂,为研究5-HT1A受体功能提供了标准。通过其高亲和力和选择性,这种化合物促进了对5-羟色胺在各种生理和病理过程中的作用的研究,包括其对精神障碍的潜在治疗意义(Forster et al., 1995)。
作用机制
Target of Action
Similar compounds have been found to interact with various targets, such as acetylcholinesterase . The role of these targets varies, but they often play crucial roles in cellular processes and signaling pathways.
Mode of Action
This could involve binding to the target, altering its function, and triggering downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various pathways, often leading to downstream effects such as changes in cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Similar compounds have been found to induce various effects at the molecular and cellular levels, such as changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target(s) .
属性
IUPAC Name |
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-10-6-4-5-7-11(10)15-14(18)12-8-9-13(19-2)17-16-12/h4-9H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNZDIMBPGRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methoxypyridazine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。